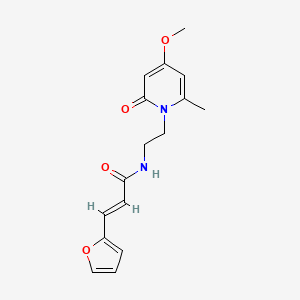
(E)-3-(furan-2-yl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(furan-2-yl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C16H18N2O4 and its molecular weight is 302.33. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(furan-2-yl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(furan-2-yl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cytotoxic Agents in Cancer Research
A study by Tarleton et al. (2013) developed a series of focused compound libraries, including analogues of acrylamides, to enhance the cytotoxicity against cancer cell lines. Their research indicated significant potency improvements in these compounds, suggesting their potential as broad-spectrum cytotoxic agents in cancer therapy.
Green Organic Chemistry Synthesis
The work by Jimenez et al. (2019) utilized green organic chemistry synthesis techniques. They used microwave radiation and filamentous marine and terrestrial-derived fungi for the ene-reduction of acrylamide derivatives, exploring an eco-friendly approach to chemical synthesis.
Antiprotozoal Agents
Research by Ismail et al. (2004) synthesized compounds related to acrylamide derivatives for their potential use as antiprotozoal agents. Their findings indicated strong DNA affinities and significant in vitro and in vivo activities against protozoan infections.
Antibacterial Amplifiers
In the field of antibacterial research, Brown & Cowden (1982) studied compounds including acrylamide derivatives as amplifiers of phleomycin against Escherichia coli, highlighting their potential in enhancing antibacterial therapies.
Chelating Properties in Metal Chelates
The study by Varde & Acharya (2017) explored the chelating properties of metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules, which includes acrylamide derivatives. This research contributes to the understanding of metal-ligand interactions in various applications.
Antiviral Drug Development
In the context of antiviral research, Spratt et al. (2021) identified an acrylamide derivative as a potential inhibitor against SARS coronavirus helicase, suggesting its utility in developing antiviral drugs, particularly for coronavirus infections.
Polymer Science
In polymer science, Ling et al. (1999) synthesized and characterized novel functional acrylamides for use in polymerization, indicating the versatility of acrylamide derivatives in material science.
Crystal Structure Analysis
The study by Cheng et al. (2016) focused on the crystal structures of acrylamide derivatives, providing valuable insights into the molecular conformation and properties of these compounds.
Food Industry Applications
Research on mitigating acrylamide, furan, and related compounds in food by Anese et al. (2013) highlights the relevance of these compounds in the food industry, particularly in addressing food safety concerns.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-12-10-14(21-2)11-16(20)18(12)8-7-17-15(19)6-5-13-4-3-9-22-13/h3-6,9-11H,7-8H2,1-2H3,(H,17,19)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJPCYWVHRWMMJ-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C=CC2=CC=CO2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)/C=C/C2=CC=CO2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


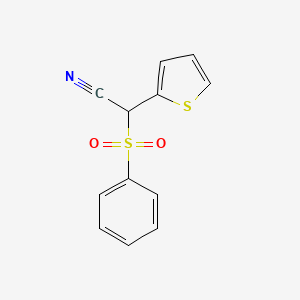
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2377277.png)
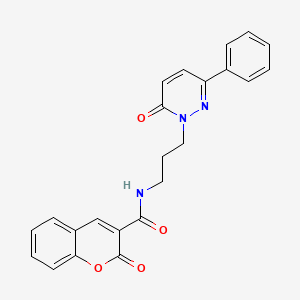
![5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2377281.png)
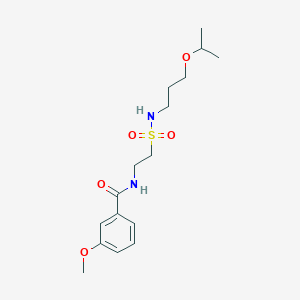
![2-(2-methoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2377285.png)
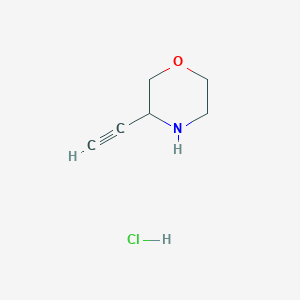
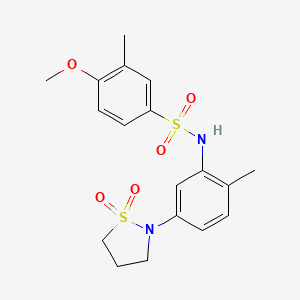
![N-(4-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2377292.png)
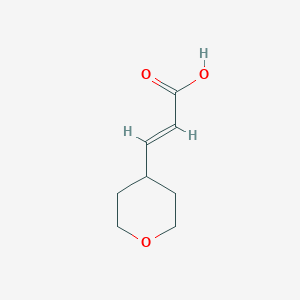
![N-(4-bromophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2377295.png)

